5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
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Overview
Description
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated analogue of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. This compound is primarily used in metabolic research, environmental studies, and clinical diagnostics. It is an antifungal drug used to treat fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of deuterium. The reaction typically occurs in tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps for purification and characterization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines, and substitution reactions may yield various substituted benzothiazoles.
Scientific Research Applications
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Applied in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed in environmental studies to monitor and analyze environmental samples.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole
- 3-Chloro-1,2-benzothiazole
- Piperazine derivatives
Uniqueness
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium allows for more precise tracking and analysis in various research applications.
Properties
IUPAC Name |
5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFFXCLXIRDAK-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=C(C=C3)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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